

# In-Depth Technical Guide to Damnacanthal-d3: Purity, Analysis, and Biological Context

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## Compound of Interest

Compound Name: *Damnacanthal-d3*

Cat. No.: *B12424866*

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This technical guide provides a comprehensive overview of **Damnacanthal-d3**, a deuterated analog of the naturally occurring anthraquinone, Damnacanthal. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its purity, analytical methodologies, and its role in key biological signaling pathways.

## Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) is a crucial document providing quality and purity data for a chemical substance. While a specific CoA for a particular batch of **Damnacanthal-d3** should be obtained from the supplier, this section presents a representative summary of the data typically found in such a document.

Table 1: Representative Certificate of Analysis for **Damnacanthal-d3**

Test	Specification	Representative Result	Method
Identity	Conforms to Structure	Conforms	<sup>1</sup> H-NMR, MS
Purity (by HPLC)	≥98.0%	98.5%	HPLC-UV
Purity (by NMR)	Report Value	98.2%	qNMR
Isotopic Purity	≥95% Deuterium	99.2%	MS
Residual Solvents	Meets USP <467>	Conforms	GC-HS
Water Content	≤0.5%	0.1%	Karl Fischer Titration
Appearance	Yellow to Orange Solid	Conforms	Visual Inspection

## Physicochemical Properties

Damnacanthal is a naturally occurring anthraquinone found in the roots of plants from the Morinda genus.[1][2] Its deuterated form, **Damnacanthal-d3**, is a valuable tool in metabolic and pharmacokinetic studies.

Table 2: Physicochemical Properties of Damnacanthal

Property	Value	Reference
Chemical Formula	C <sub>16</sub> H <sub>10</sub> O <sub>5</sub>	[1]
Molecular Weight	282.25 g/mol	[3]
Appearance	Pale yellow crystals	[1][2]
Melting Point	210-211 °C	[1][2]
CAS Number	477-84-9	[3]

For **Damnacanthal-d3**, with a CAS number of 2733158-65-9, the molecular formula is C<sub>16</sub>H<sub>7</sub>D<sub>3</sub>O<sub>5</sub> and the molecular weight is approximately 285.27 g/mol .[4]

## Experimental Protocols

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is a standard approach for assessing the purity of **Damnacanthal-d3**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: A stock solution of **Damnacanthal-d3** is prepared in a suitable organic solvent like DMSO or methanol and diluted to an appropriate concentration for analysis.
- Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

### Structural Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

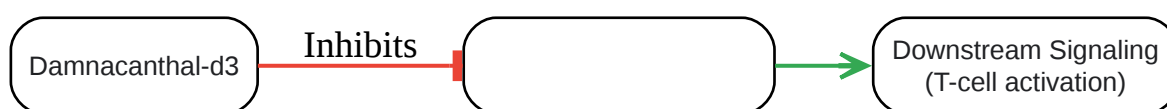
- $^1\text{H}$ -NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$ ). The resulting spectrum is used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. The absence of a proton signal in the region corresponding to the deuterated position confirms successful labeling.
- Mass Spectrometry: The sample is analyzed by a high-resolution mass spectrometer to confirm the molecular weight. The observed mass should correspond to the calculated mass of **Damnacanthal-d3**, and the isotopic distribution pattern will confirm the degree of deuteration.

## Biological Activity and Signaling Pathways

Damnacanthal exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antinociceptive effects.[1][5][6] It has been shown to interact with several key signaling pathways.

## Inhibition of p56lck Tyrosine Kinase

Damnacanthal is a potent and selective inhibitor of p56lck, a tyrosine kinase crucial for T-cell signaling.[1][3] This inhibition is a key mechanism behind its immunomodulatory and potential anti-cancer effects.

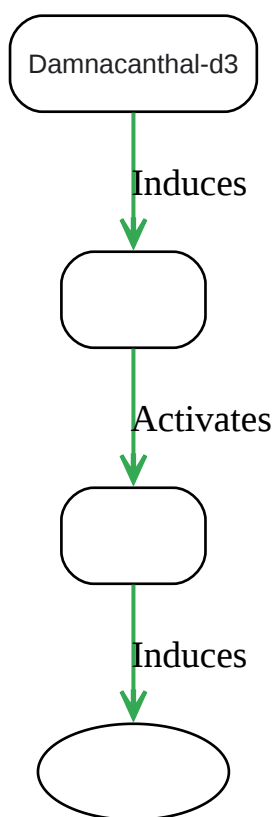


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Caption: **Damnacanthal-d3** inhibits p56lck tyrosine kinase activity.

## Induction of Apoptosis via p53 and p21

Damnacanthal has been demonstrated to induce apoptosis in cancer cells, in part through the upregulation of p53 and p21, key tumor suppressor proteins.[7]



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Caption: Apoptotic pathway induced by **Damnacanthal-d3**.

## Inhibition of NF- $\kappa$ B Signaling

Damnacanthal has also been reported to inhibit the NF- $\kappa$ B pathway, a central signaling cascade in inflammation and cancer.[1][2]

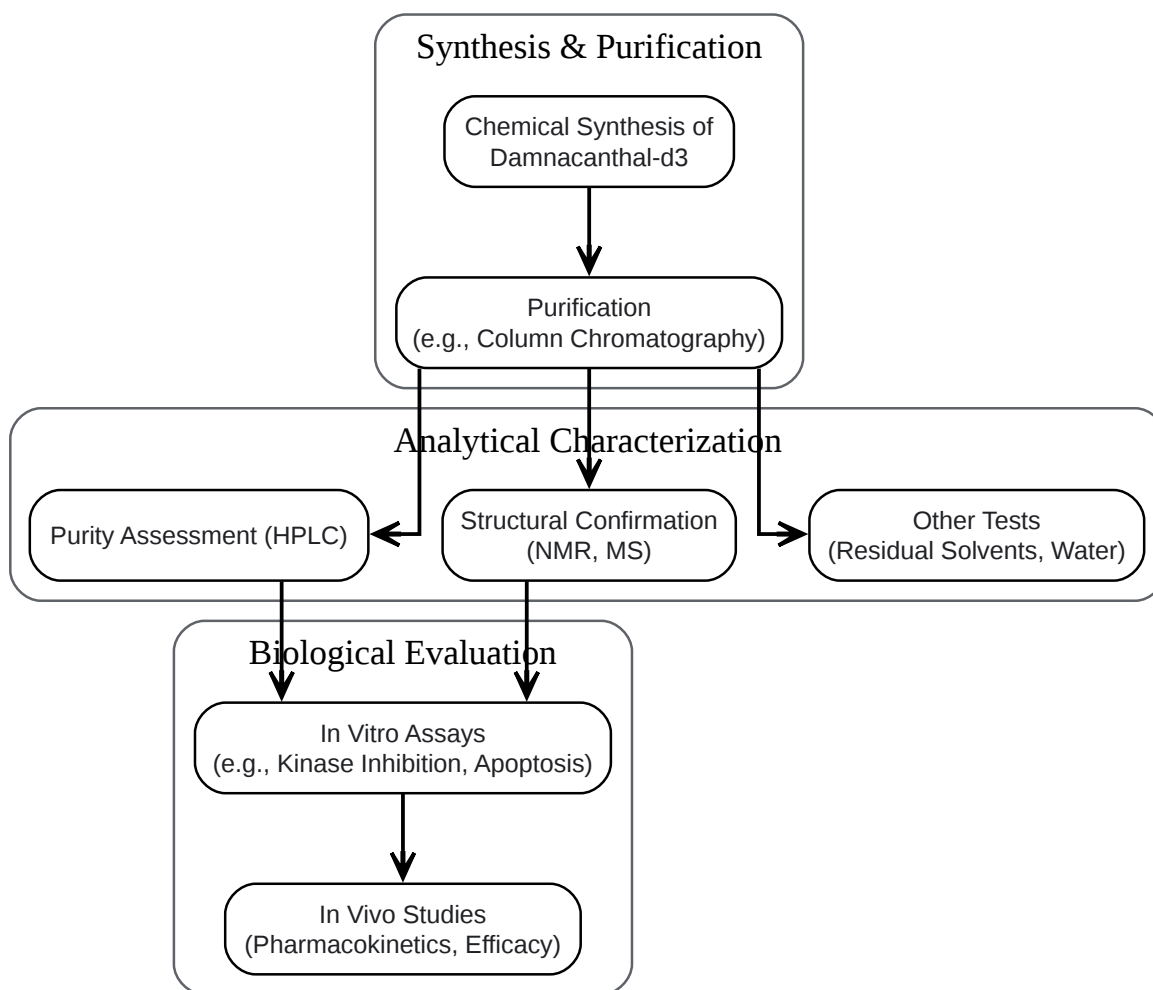


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Caption: Inhibition of the NF- $\kappa$ B signaling pathway by **Damnacanthal-d3**.

## Experimental Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of **Damnacanthal-d3**.



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Caption: General workflow for the characterization of **Damnacanthal-d3**.

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